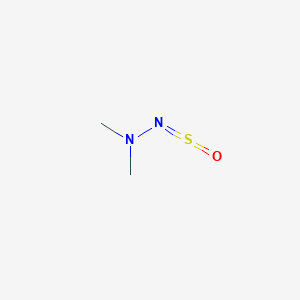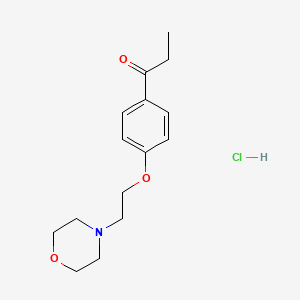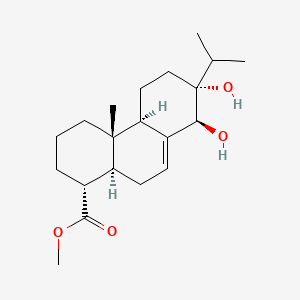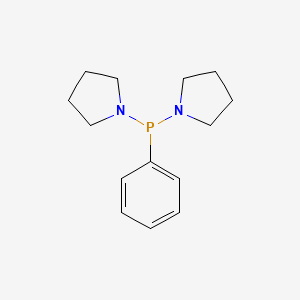
1,1-Dimethyl-2-sulfinylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-2-sulfinylhydrazine is an organic compound with the molecular formula C2H8N2S It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a sulfinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-sulfinylhydrazine typically involves the reaction of dimethylhydrazine with sulfur-containing reagents. One common method is the reaction of 1,1-dimethylhydrazine with sulfur dioxide or sulfur monochloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
1,1-Dimethyl-2-sulfinylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
科学研究应用
1,1-Dimethyl-2-sulfinylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfoxides and sulfinamides.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Dimethyl-2-sulfinylhydrazine involves its interaction with various molecular targets. The sulfinyl group can participate in nucleophilic and electrophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or toxicological outcomes.
相似化合物的比较
Similar Compounds
1,1-Dimethylhydrazine: A related compound without the sulfinyl group, used as a rocket propellant.
1,2-Dimethylhydrazine: An isomer with different chemical properties and applications.
Sulfinylhydrazine: A broader class of compounds with varying substituents on the hydrazine and sulfinyl groups.
Uniqueness
1,1-Dimethyl-2-sulfinylhydrazine is unique due to the presence of both dimethyl and sulfinyl groups, which confer distinct reactivity and potential applications compared to other hydrazine derivatives. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
属性
CAS 编号 |
13066-24-5 |
|---|---|
分子式 |
C2H6N2OS |
分子量 |
106.15 g/mol |
IUPAC 名称 |
N-methyl-N-(sulfinylamino)methanamine |
InChI |
InChI=1S/C2H6N2OS/c1-4(2)3-6-5/h1-2H3 |
InChI 键 |
UFBUHFJBKZYCAI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)N=S=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)

![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)






![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
